molecular formula C24H25ClN2O4S B2549597 ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 872206-93-4

ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2549597
CAS No.: 872206-93-4
M. Wt: 472.98
InChI Key: BSEVXIAKQZRUCX-UHFFFAOYSA-N
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Description

ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorinated benzene sulfonyl group and a piperidine carboxylate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: The quinoline derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated quinoline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Piperidine Carboxylation: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Chemical Biology: Employed in the design of chemical probes for target identification and validation.

    Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA and disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline core.

    Sulfonyl Derivatives: Compounds like sulfonamides, which have similar sulfonyl functional groups.

Uniqueness

ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEVXIAKQZRUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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